4-Bromo-[1,1'-biphenyl]-3-ol
Description
4-Bromo-[1,1'-biphenyl]-3-ol is a halogenated biphenyl derivative featuring a hydroxyl (-OH) group at the 3-position and a bromine atom at the 4-position of the biphenyl scaffold. Based on similar compounds (e.g., 3-Bromo-[1,1'-biphenyl]-4-ol, CAS 92-03-5 ), the molecular formula is inferred to be C₁₂H₉BrO, with a molecular weight of ~249.10 g/mol. The hydroxyl group enables hydrogen bonding, influencing solubility in polar solvents, while the bromine atom enhances lipophilicity and electronic effects, making it valuable in organometallic chemistry and pharmaceutical intermediates .
Properties
Molecular Formula |
C12H9BrO |
|---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
2-bromo-5-phenylphenol |
InChI |
InChI=1S/C12H9BrO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
IXMZEBWAFNGMPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-[1,1’-biphenyl]-3-ol typically involves the bromination of biphenyl followed by hydroxylation. One common method involves the use of bromine in the presence of a solvent like methylene dichloride at ambient temperature. The reaction is carried out with stirring, and the excess bromine is neutralized using sodium or potassium sulfite or bisulfite . The organic phase is then washed, dried, and purified to obtain the desired product.
Industrial Production Methods
Industrial production of 4-Bromo-[1,1’-biphenyl]-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form biphenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of various substituted biphenyl compounds.
Scientific Research Applications
4-Bromo-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of liquid crystals and other advanced materials
Mechanism of Action
The mechanism of action of 4-Bromo-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Properties of 4-Bromo-[1,1'-biphenyl]-3-ol and Analogs
Biological Activity
4-Bromo-[1,1'-biphenyl]-3-ol is an organic compound represented by the molecular formula C₁₂H₉BrO. This compound features a bromine atom at the 4' position and a hydroxyl group (-OH) at the 3 position, which significantly influences its chemical properties and potential biological activities. Recent research indicates that this compound exhibits various biological activities, including interactions with enzymes and receptors, making it a candidate for further exploration in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the presence of the hydroxyl group. This enhances its binding affinity to biological targets such as enzymes and receptors. The bromine atom may also contribute to the compound's reactivity and interaction with biomolecules, potentially leading to various therapeutic effects.
Antimicrobial Activity
Research has shown that compounds structurally related to this compound exhibit promising antimicrobial properties. For instance, a derivative of this compound demonstrated significant activity against Leishmania amazonensis, with an effective dose (ED50) of 3.0 ± 0.3 µmol/L, indicating its potential in treating parasitic infections .
Anticancer Properties
The anticancer potential of this compound derivatives has been investigated in several studies. Notably, certain derivatives have shown moderate cytotoxicity against various cancer cell lines. For example, compounds similar to this compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines . These findings suggest that modifications of the biphenyl structure can lead to enhanced anticancer activities.
Summary of Biological Activities
| Activity Type | Description | Effective Dose (ED50/IC50) |
|---|---|---|
| Antimicrobial | Active against Leishmania amazonensis | ED50: 3.0 ± 0.3 µmol/L |
| Anticancer | Cytotoxic effects on various cancer cell lines | IC50: Varies (micromolar range) |
| Enzyme Interaction | Potential interactions with specific enzymes and receptors | Not specified |
Case Study 1: Antimicrobial Activity
In a study focusing on trypanosomatids, derivatives of biphenyl compounds were synthesized and tested for their leishmanicidal activity. The results indicated that specific structural features enhanced their efficacy against Leishmania species, underscoring the importance of chemical modifications in developing effective treatments .
Case Study 2: Anticancer Activity
Another investigation involved testing several biphenyl derivatives for their cytotoxic effects on cancer cell lines. The study revealed that specific substitutions on the biphenyl structure significantly influenced their anticancer properties. For instance, compounds with electron-withdrawing groups at strategic positions exhibited higher biological activity compared to their counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
